REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[F:7][C:8]1[CH:14]=[CH:13][C:11]([NH2:12])=[CH:10][C:9]=1[C:15]#[C:16][Si](C)(C)C>CO>[C:15]([C:9]1[CH:10]=[C:11]([CH:13]=[CH:14][C:8]=1[F:7])[NH2:12])#[CH:16] |f:0.1.2|
|
Name
|
|
Quantity
|
16 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
360 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(N)C=C1)C#C[Si](C)(C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
After stirring over night under argon and at a temperature in the region of 20° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the medium is concentrated to dryness under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
extracted three times with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases are dried over anhydrous magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C=1C=C(N)C=CC1F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 225 mg | |
YIELD: CALCULATEDPERCENTYIELD | 95.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |